molecular formula C16H22N2O2 B3231901 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)- CAS No. 1330764-72-1

3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-

Cat. No.: B3231901
CAS No.: 1330764-72-1
M. Wt: 274.36 g/mol
InChI Key: QAIOQDIMEDQSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)- belongs to the bispidine (3,7-diazabicyclo[3.3.1]nonane) family, a bicyclic scaffold with two nitrogen atoms at positions 3 and 5. Its structure features:

  • A carboxylic acid group at position 1.
  • A methyl substituent at position 2.
  • A benzyl (phenylmethyl) group at position 6.

Properties

IUPAC Name

3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-17-8-14-7-16(11-17,15(19)20)12-18(10-14)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIOQDIMEDQSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)(CN(C2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142482
Record name 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330764-72-1
Record name 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330764-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)- is a compound of significant interest in pharmacology and medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs), actoprotective properties, and other relevant pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C12H17N2O2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1523617-92-6

The compound features a bicyclic structure that allows for various substitutions, influencing its biological activity.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold exhibit selective interactions with nAChRs, particularly the α4β2 subtype. The introduction of functional groups such as carboxamides enhances binding affinity and selectivity for these receptors:

  • High Affinity Ligands : Compounds with small alkyl chains or para-substituted phenyl groups demonstrated higher affinities for α4β2(∗) receptors.
  • Electrophysiological Responses : Studies showed diverse activation profiles among nAChR subtypes when tested with these compounds, indicating potential therapeutic applications in neurological disorders .

Actoprotective Properties

A study conducted by Kotlyarova et al. (2020) investigated the actoprotective effects of monoterpenoid derivatives containing the 3,7-diazabicyclo[3.3.1]nonane moiety on physical performance in mice:

  • Experimental Design : Mice were subjected to exhaustive swimming and treadmill running tests after administration of the compound.
  • Results :
    • The compound K1-458 significantly enhanced the endurance of mice at a dose of 100 mg/kg.
    • The LD50 for these compounds was found to exceed 1,000 mg/kg, indicating a favorable safety profile .

Case Study 1: Electrophysiological Characterization

In a study evaluating various derivatives of the compound on Xenopus oocytes expressing nAChR subtypes, it was found that:

  • Compounds with small alkyl substituents acted as strong agonists.
  • A shift towards partial agonism or antagonism was observed with larger aryl substituents .

Case Study 2: Performance Enhancement in Mice

The research conducted by Kotlyarova et al. highlighted the performance-enhancing effects of the compound:

  • After single dosing, mice exhibited a significant increase in running duration compared to controls.
  • The results suggest potential applications in developing actoprotective agents for enhancing physical performance .

Data Summary Table

Compound NameBiological ActivityLD50 (mg/kg)Key Findings
K1-458Actoprotective>1000Enhanced endurance in mice post-administration
3-Methyl-7-(phenylmethyl)-nAChR InteractionN/AHigh affinity for α4β2 subtype

Comparison with Similar Compounds

Comparison with Analogous Compounds

Key Observations:
  • Toxicity : The isopropoxypropyl-substituted derivative (LD50 = 825 mg/kg) is 1.3× less toxic than ethoxypropyl analogs, highlighting alkoxy chain effects .
  • Receptor Affinity : Flexibility of H-bond acceptor (HBA) motifs (e.g., acyclic vs. fused pyridone in cytisine) impacts nAChR subtype selectivity. The target compound’s rigid scaffold may favor α4β2 binding .
  • Functional Groups : Carboxylic acid at position 1 improves solubility, while benzyl groups enhance lipophilicity and membrane penetration .

Pharmacological Profiles

  • AMPA Receptor Modulation : Bispidines with carboxamide HBA motifs (e.g., TC-6683) show promise as cognitive enhancers, unlike the target compound’s carboxylic acid .
  • Antimicrobial Activity : Derivatives with heterocyclic substituents (e.g., thiophene in 24F ) exhibit broad-spectrum activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-
Reactant of Route 2
3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.